Z-Pro-D-Leu-D-Ala-NHOH
Overview
Description
Synthesis Analysis
The synthesis of peptides containing proline, such as "Z-Pro-D-Leu-D-Ala-NHOH," often involves strategies to control the stereochemistry and conformation of the peptide backbone. A study by Sasaki et al. (2006) describes a regio- and stereoselective synthesis method for creating cis-alanylproline (Ala-Pro) type (Z)-alkene dipeptide mimetics, which are relevant to the synthesis of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" (Sasaki, Y., Niida, A., Tsuji, T., Shigenaga, A., Fujii, N., & Otaka, A., 2006).
Molecular Structure Analysis
The molecular structure of peptides containing sequences like "Z-Pro-D-Leu-D-Ala-NHOH" is crucial for their biological and chemical functionality. Research by Inai et al. (1997) on the conformational energy calculation and synthesis of sequential polypeptides provides insights into how the incorporation of specific amino acids like Pro and Leu affects the overall helical structure of polypeptides (Inai, Y., Sakakura, Y., & Hirabayashi, T., 1997).
Chemical Reactions and Properties
The reactivity and chemical properties of "Z-Pro-D-Leu-D-Ala-NHOH" can be influenced by its amino acid composition and structure. The work by Gholami and Fridgen (2014) on the chemistry of zinc complexes with proline highlights how the secondary amine in proline can lead to unique reaction pathways, such as dehydrogenation, which could be relevant for understanding the chemical behavior of "Z-Pro-D-Leu-D-Ala-NHOH" in various conditions (Gholami, A., & Fridgen, T. D., 2014).
Physical Properties Analysis
The physical properties of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" are closely tied to their molecular structure. Chakraborty et al. (2012) investigated the gas phase IR spectra of tri-peptides, revealing how the C-terminal amide capping affects their secondary structure, which is critical for understanding the physical properties of "Z-Pro-D-Leu-D-Ala-NHOH" (Chakraborty, S., Yamada, K., Ishiuchi, S., & Fujii, M., 2012).
Scientific Research Applications
Inhibition of Collagenase : Z-Pro-D-Leu-D-Ala-NHOH has shown potent inhibitory activity against tadpole and human skin collagenases, making it relevant for studies involving vertebrate collagenase inhibition. It exhibits specificity and potency in this role, with an IC50 in the order of 10^(-6) M (Odake et al., 1990).
Peptide Synthesis : This compound has applications in the enzymatic synthesis of peptides. Research in this area explores the synthesis of peptides in organic solvents using different catalysts, contributing to the broader field of peptide chemistry (Getun et al., 1997).
Conformational Studies : It's used in studying the conformation of peptides. Techniques like Nuclear Overhauser effects (NOE) and circular dichroism (CD) have been employed to understand the conformational aspects of peptides containing sequences like Pro-X (Balaram et al., 1972).
Enzyme Characterization : Z-Pro-D-Leu-D-Ala-NHOH has implications in characterizing enzymes such as matrix metalloproteinase 9 (MMP-9). This includes understanding the enzymatic properties, activation, and inhibition mechanisms (Okada et al., 1992).
Structural Analysis of Peptides : The compound is also relevant in the structural analysis of peptides containing dehydrophenylalanine, where it helps in understanding the solution conformations of such peptides (Uma et al., 2009).
Development of Novel Peptide Structures : It is used in theoretical conformational analysis of polypeptides, aiding in the design of new helical backbone structures in peptide synthesis (Inai et al., 1997).
Mechanism of Action
Target of Action
Z-Pro-D-Leu-D-Ala-NHOH is a potent and specific inhibitor of vertebrate collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By inhibiting these enzymes, Z-Pro-D-Leu-D-Ala-NHOH can prevent the breakdown of collagen, thereby playing a crucial role in maintaining the structural integrity of various tissues.
Mode of Action
The compound interacts with its target, the collagenase enzyme, by binding to the active site of the enzyme, thereby preventing the enzyme from interacting with its substrate, collagen . This results in the inhibition of the enzyme’s activity, leading to a decrease in the breakdown of collagen.
Biochemical Pathways
The primary biochemical pathway affected by Z-Pro-D-Leu-D-Ala-NHOH is the collagen degradation pathway . By inhibiting collagenase, the compound prevents the breakdown of collagen, a key component of the extracellular matrix. This can have downstream effects on various biological processes, including tissue remodeling, wound healing, and the progression of diseases such as arthritis and cancer, which are associated with excessive collagen degradation .
Pharmacokinetics
Like other peptide-based drugs, it is likely to have a relatively short half-life in the body and may require modifications or special delivery systems to improve its bioavailability .
Result of Action
The molecular and cellular effects of Z-Pro-D-Leu-D-Ala-NHOH’s action primarily involve the preservation of collagen structure within tissues. By inhibiting collagenase activity, the compound can prevent the degradation of collagen, thereby maintaining the structural integrity of tissues and potentially slowing the progression of diseases associated with collagen breakdown .
Action Environment
The action, efficacy, and stability of Z-Pro-D-Leu-D-Ala-NHOH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to collagenase. Furthermore, the presence of other molecules that can bind to collagenase may influence the compound’s efficacy. More research is needed to fully understand these influences .
properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-D-Leu-D-Ala-NHOH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Z-Pro-D-Leu-D-Ala-NHOH a potent inhibitor of vertebrate collagenase?
A1: While the exact mechanism is not detailed in the provided research [], Z-Pro-D-Leu-D-Ala-NHOH likely inhibits collagenase through its hydroxamic acid group (-NHOH). This group is known to chelate zinc ions present in the active site of many metalloproteinases, including collagenase. By binding to the zinc ion, the compound likely prevents the enzyme from interacting with and degrading collagen. The specific arrangement of Pro-D-Leu-D-Ala likely contributes to the compound's binding affinity and selectivity for collagenase compared to other metalloenzymes.
Q2: The research mentions that Z-Pro-D-Leu-D-Ala-NHOH is a potent inhibitor of both tadpole and human skin collagenases. Does this indicate a broad-spectrum activity against collagenases from various species?
A2: While the research demonstrates the compound's effectiveness against collagenases from two distinct vertebrate species [], it's premature to conclude broad-spectrum activity. Further research is needed to assess its inhibitory activity against collagenases from a wider range of species.
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